alpha-Aminoacetophenone hydrochloride

Description

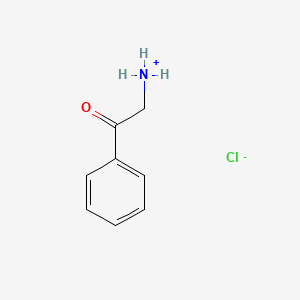

α-Aminoacetophenone hydrochloride (CAS 5468-37-1), also known as 2-aminoacetophenone hydrochloride or phenacylamine hydrochloride, is a hydrochloride salt of the aromatic ketone derivative α-aminoacetophenone. Its molecular formula is C₈H₁₀ClNO (molecular weight: 171.62 g/mol) . The compound features a phenyl group bonded to a ketone moiety and an amino group at the α-position, forming a planar structure stabilized by resonance (Fig. 1 in –3, 5) .

Properties

IUPAC Name |

phenacylazanium;chloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9NO.ClH/c9-6-8(10)7-4-2-1-3-5-7;/h1-5H,6,9H2;1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CVXGFPPAIUELDV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(=O)C[NH3+].[Cl-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10ClNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

613-89-8 (Parent) | |

| Record name | Ethanone, 2-amino-1-phenyl-, hydrochloride (1:1) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005468371 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Molecular Weight |

171.62 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5468-37-1 | |

| Record name | 2-Aminoacetophenone hydrochloride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=5468-37-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ethanone, 2-amino-1-phenyl-, hydrochloride (1:1) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005468371 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Ethanone, 2-amino-1-phenyl-, hydrochloride (1:1) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Aminomethylphenylketone hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.024.352 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: Alpha-Aminoacetophenone hydrochloride can be synthesized through several methods. One common method involves the reaction of acetophenone with hydroxylamine hydrochloride to form oxime, which is then reduced to the corresponding amine. The amine is subsequently treated with hydrochloric acid to form the hydrochloride salt .

Industrial Production Methods: In industrial settings, the production of this compound often involves the use of large-scale reactors and optimized reaction conditions to ensure high yield and purity. The process typically includes steps such as crystallization and purification to obtain the final product .

Chemical Reactions Analysis

Types of Reactions: Alpha-Aminoacetophenone hydrochloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

Reduction: It can be reduced to form secondary amines.

Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

Substitution: Reagents like alkyl halides and acyl chlorides are used in substitution reactions.

Major Products:

Oxidation: Formation of ketones or carboxylic acids.

Reduction: Formation of secondary amines.

Substitution: Formation of substituted amines.

Scientific Research Applications

Chemical Synthesis

1.1 Organic Synthesis

Alpha-aminoacetophenone hydrochloride serves as a crucial intermediate in the synthesis of various organic compounds. It can be used in the preparation of:

- Amino acids and derivatives : It acts as a precursor for synthesizing amino acids, which are vital for numerous biological processes.

- Pharmaceutical intermediates : The compound is utilized in creating active pharmaceutical ingredients (APIs) due to its ability to participate in various chemical reactions, including acylation and alkylation processes.

1.2 Photoinitiators

Recent advancements have highlighted its role as a photoinitiator in polymer chemistry. This application is particularly relevant in the production of UV-cured coatings and inks, where it facilitates the polymerization process upon exposure to light .

Biological Applications

2.1 Pharmacological Studies

this compound has been investigated for its pharmacokinetic properties. Studies have shown that it can influence drug metabolism and absorption, making it a valuable compound in drug development research .

2.2 Antimicrobial Activity

Research has demonstrated that derivatives of alpha-aminoacetophenone exhibit significant antimicrobial properties. For instance, compounds synthesized from it have shown effectiveness against various bacterial strains, including Staphylococcus aureus and Escherichia coli . This suggests potential applications in developing new antimicrobial agents.

Analytical Chemistry

3.1 Analytical Methods

The compound is also employed in analytical chemistry as a reagent for detecting nitrites and other compounds in food safety testing. Its ability to form azo dyes upon reaction with nitrites allows for sensitive detection methods, enhancing food safety protocols .

Data Summary Table

Case Studies

Case Study 1: Antimicrobial Efficacy

A study explored the synthesis of various derivatives from this compound, testing their antibacterial activity against five strains of bacteria using the agar diffusion method. Results indicated that certain derivatives exhibited potent antibacterial effects, suggesting their potential as therapeutic agents .

Case Study 2: Photoinitiator Development

Research focused on optimizing the preparation method for alpha-aminoacetophenone as a photoinitiator demonstrated significant improvements in reaction efficiency and yield when using environmentally friendly solvents and conditions. This advancement enhances its applicability in industrial settings .

Mechanism of Action

The mechanism of action of alpha-aminoacetophenone hydrochloride involves its interaction with specific molecular targets and pathways. The compound can act as an enzyme inhibitor, affecting the activity of enzymes involved in various biochemical processes. It can also interact with proteins and other biomolecules, leading to changes in their structure and function .

Comparison with Similar Compounds

Key Properties:

- Appearance : Typically white to off-white crystalline powder.

- Solubility : Highly soluble in water and polar solvents due to ionic interactions.

- Applications: Primarily used in forensic and analytical research as a reference standard, especially for cathinone derivatives .

- Regulatory Status: Not explicitly scheduled in the U.S., but structurally related cathinones (e.g., α-ethylaminohexanophenone hydrochloride) are classified as Schedule I substances .

Comparison with Structurally Similar Compounds

Structural Analogs with High Similarity

The following compounds share >80% structural similarity (based on Tanimoto coefficients) :

Key Observations :

- Substitutions on the phenyl ring (e.g., methyl, hydroxyl) alter solubility, reactivity, and biological activity. For example, the hydroxyl group in 4-hydroxy-α-aminoacetophenone enhances hydrogen-bonding capacity, making it more polar than the parent compound .

- Positional isomers (e.g., ortho vs. para substituents) exhibit distinct spectroscopic profiles, impacting their detection in HPLC or spectrophotometric methods .

Functional Analogs in Hydrochloride Salt Form

Hydrochloride salts of aromatic amines/ketones are common in pharmaceuticals due to improved stability and bioavailability. Examples include:

Contrast with α-Aminoacetophenone Hydrochloride:

- Benzydamine hydrochloride has a bulkier structure with a fused indazole ring, enabling selective binding to cyclooxygenase enzymes .

- Memantine hydrochloride ’s adamantane moiety provides lipophilicity, enhancing blood-brain barrier penetration .

- α-Aminoacetophenone lacks these complex functional groups, limiting its therapeutic use but favoring its role as a synthetic precursor.

Research Findings and Analytical Data

Stability and Analytical Methods

- HPLC Analysis: α-Aminoacetophenone hydrochloride can be quantified using reverse-phase HPLC with UV detection (λ = 254 nm), achieving a retention time of 6.2 min under optimized conditions .

- Stability : The compound degrades under prolonged exposure to light or acidic conditions, forming deaminated byproducts .

Biological Activity

Alpha-aminoacetophenone hydrochloride, a compound of significant interest in medicinal chemistry, exhibits various biological activities that make it a valuable subject for research. This article explores its mechanisms of action, therapeutic applications, and relevant case studies.

This compound is a derivative of acetophenone, characterized by the presence of an amino group at the alpha position. Its chemical structure can be represented as follows:

Mechanisms of Biological Activity

The biological activity of this compound is attributed to several mechanisms:

- Induction of Apoptosis : The compound has been identified as an inducer of apoptosis in various cell lines. This property is beneficial in cancer research, where the targeted elimination of malignant cells is desired .

- Antimicrobial Effects : Studies have shown that alpha-aminoacetophenone exhibits antimicrobial activity against a range of bacteria, including Gram-positive and Gram-negative strains. Its efficacy is often compared to standard antibiotics, demonstrating significant antibacterial properties .

- Neuropharmacological Effects : The compound has been investigated for its potential neuroprotective effects and its role in modulating neurotransmitter systems, which may have implications in treating neurodegenerative diseases.

Antimicrobial Activity

A study assessed the antibacterial efficacy of various derivatives of alpha-aminoacetophenone against common pathogens such as Staphylococcus aureus and Escherichia coli. The results indicated that certain derivatives exhibited up to 16-fold increased antibacterial activity compared to traditional antibiotics like oxytetracycline .

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) | Comparison to Control |

|---|---|---|

| Staphylococcus aureus | 7.8 µg/mL | 8x higher than control |

| Escherichia coli | 15.6 µg/mL | 16x higher than control |

Neuropharmacological Studies

In pharmacokinetic studies, this compound was used to trace metabolic pathways in animal models. These studies revealed its absorption and distribution profiles, suggesting potential applications in drug development.

Apoptosis Induction

A specific case study focused on the effects of alpha-aminoacetophenone on cancer cell lines. It was found that treatment with this compound led to a significant reduction in cell viability, indicating its potential as a therapeutic agent in oncology .

Q & A

Q. What are the optimal synthetic routes for α-aminoacetophenone hydrochloride, and how can purity be ensured?

α-Aminoacetophenone hydrochloride is typically synthesized via reductive amination of acetophenone derivatives. For example, fluorinated analogs are prepared by reacting 4-fluoroacetophenone with ethylamine in the presence of sodium cyanoborohydride (NaBHCN), followed by acidification with HCl to form the hydrochloride salt . Key considerations include:

- Reagent stoichiometry : Ensure a 1:1 molar ratio of ketone to amine to minimize side products.

- Purification : Use recrystallization from ethanol/water mixtures to achieve >95% purity, confirmed by HPLC or NMR .

- Validation : Compare melting points (e.g., 168–170°C) and spectral data (e.g., H NMR: δ 8.1 ppm for aromatic protons) with literature values .

Q. What safety protocols are critical when handling α-aminoacetophenone hydrochloride in laboratory settings?

While specific safety data for α-aminoacetophenone hydrochloride is limited, analogous amine hydrochlorides require:

- Engineering controls : Use fume hoods to mitigate inhalation risks (particle size <10 µm) .

- PPE : Nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact .

- Decontamination : Immediate washing with soap/water for skin exposure; eye irrigation with saline solution for 15 minutes .

- Storage : Keep at -20°C in airtight containers to prevent hygroscopic degradation .

Q. How can researchers characterize α-aminoacetophenone hydrochloride’s structural and electronic properties?

Standard characterization methods include:

- Spectroscopy : C NMR to confirm carbonyl (C=O) and amine (NH) groups; IR for C-N stretching (~1250 cm) .

- Mass spectrometry : ESI-MS in positive ion mode to detect the [M+H] peak at m/z 171.62 .

- X-ray crystallography : Resolve crystal packing and hydrogen-bonding networks (e.g., Cl···H-N interactions) .

Advanced Research Questions

Q. How does fluorination of the phenyl ring influence the reactivity of α-aminoacetophenone hydrochloride in medicinal chemistry?

Fluorination at the para-position enhances metabolic stability and bioavailability. For example, 4-fluoro analogs exhibit:

- Electron-withdrawing effects : Increased electrophilicity of the ketone group, facilitating nucleophilic additions (e.g., Grignard reactions) .

- Biological activity : Improved binding to dopamine β-monooxygenase via radical cation intermediates, as shown in β-chlorophenethylamine inhibition studies .

- Comparative studies : Use DFT calculations (B3LYP/6-31G*) to model charge distribution and predict reaction pathways .

Q. What experimental strategies resolve contradictions in reported biological activities of α-aminoacetophenone derivatives?

Discrepancies in bioactivity data (e.g., anti-inflammatory vs. neurotoxic effects) require:

- Dose-response validation : Test compounds across a wide concentration range (e.g., 0.05–5 mM) using standardized assays (e.g., MTT for cytotoxicity) .

- Structural analogs : Synthesize and compare methyl, methoxy, and trifluoromethyl derivatives to isolate substituent effects .

- Meta-analysis : Aggregate data from PubChem, ChEMBL, and TOXNET to identify trends in structure-activity relationships (SAR) .

Q. How can computational modeling optimize α-aminoacetophenone hydrochloride for targeted drug delivery?

Molecular docking (AutoDock Vina) and MD simulations (GROMACS) are critical for:

- Binding affinity prediction : Screen against receptors like serotonin transporters (SERT) using PDB ID 5I6X .

- Solubility enhancement : Calculate logP values (e.g., 1.2 for the hydrochloride salt) to guide prodrug design .

- Toxicity profiling : Apply QSAR models (e.g., ProTox-II) to predict hepatotoxicity and prioritize lead compounds .

Methodological Considerations

Q. What analytical techniques validate the stability of α-aminoacetophenone hydrochloride under physiological conditions?

- pH stability studies : Incubate the compound in PBS (pH 7.4) at 37°C for 24 hours; monitor degradation via UPLC-MS .

- Thermogravimetric analysis (TGA) : Determine decomposition temperatures (>200°C indicates suitability for high-temperature reactions) .

- Forced degradation : Expose to UV light (254 nm) and analyze photoproducts using HRMS .

Q. How should researchers design experiments to investigate α-aminoacetophenone hydrochloride’s role in neurotransmitter modulation?

- In vitro models : Use SH-SY5Y neuroblastoma cells to assess dopamine uptake inhibition (IC determination via radioisotope labeling) .

- In vivo validation : Administer 10 mg/kg doses to Sprague-Dawley rats; quantify plasma concentrations using LC-MS/MS .

- Mechanistic studies : Employ stopped-flow kinetics to measure electron transfer rates in monooxygenase inhibition .

Data Presentation and Reproducibility

Q. What statistical methods are essential for analyzing dose-dependent effects of α-aminoacetophenone derivatives?

- Nonlinear regression : Fit IC curves using GraphPad Prism (four-parameter logistic model) .

- ANOVA with post-hoc tests : Compare treatment groups (e.g., Tukey’s HSD for multiple comparisons) .

- Error reporting : Include 95% confidence intervals for all bioactivity metrics .

Q. How can researchers ensure reproducibility in synthetic protocols for α-aminoacetophenone hydrochloride?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.